REACTION_CXSMILES
|
[CH3:1][Si]([N-][Si](C)(C)C)(C)C.[Na+].[O:11]1[C:15]2([CH2:20][CH2:19][O:18][CH2:17][CH:16]2[CH2:21][CH2:22][CH2:23][CH:24]=O)[O:14][CH2:13][CH2:12]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:21]([CH:16]1[CH2:17][O:18][CH2:19][CH2:20][C:15]21[O:11][CH2:12][CH2:13][O:14]2)[CH2:22][CH2:23][CH:24]=[CH2:1] |f:0.1,3.4|
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Name
|
|
Quantity
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1.3 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
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0.276 g
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Type
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reactant
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Smiles
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O1CCOC12C(COCC2)CCCC=O
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Name
|
|
Quantity
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0.92 g
|
Type
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catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at rt for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the reaction was stirred at it for 1 hr
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
It was quenched with sat'd
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Type
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EXTRACTION
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Details
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aq. NH4Cl and extracted 3× with Et2O
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried (anhd. Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |